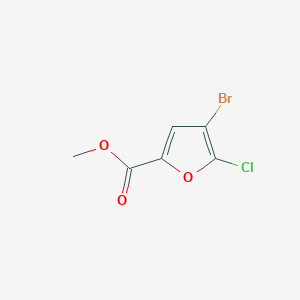

Methyl 4-Bromo-5-chloro-2-furoate

Description

Contextualization within Halogenated Furan (B31954) Chemistry and Heterocyclic Synthesis

Halogenated furans are a significant class of heterocyclic compounds due to the profound impact of halogen substituents on the chemical reactivity and biological activity of the furan ring. The presence of halogens can modulate the electron density of the ring, influencing its susceptibility to nucleophilic and electrophilic attack, and providing handles for cross-coupling reactions. Furan itself is an aromatic heterocycle, but its aromaticity is less pronounced than that of benzene (B151609), making it more reactive and prone to addition reactions and ring-opening. acs.orgpharmaguideline.com

The synthesis of halogenated furans often involves the direct halogenation of furan or its derivatives. However, the high reactivity of the furan ring can lead to polysubstitution and challenging separations. pharmaguideline.comquimicaorganica.org Therefore, milder and more selective halogenating agents are often employed. For instance, bromination can be achieved under controlled conditions to yield monobrominated products. pharmaguideline.com Furans bearing electron-withdrawing groups, such as the methoxycarbonyl group in methyl furoate, tend to direct halogenation to the 5-position. pharmaguideline.com The synthesis of polysubstituted furans like Methyl 4-bromo-5-chloro-2-furoate likely involves a multi-step process, potentially starting from a pre-functionalized furan ring.

Heterocyclic synthesis, a cornerstone of medicinal and materials chemistry, heavily relies on versatile building blocks to construct novel molecular frameworks. Halogenated heterocycles, including this compound, serve as valuable synthons in this regard. The differential reactivity of the bromine and chlorine atoms, along with the ester functionality, allows for selective transformations, making this compound a potentially useful intermediate in the synthesis of complex heterocyclic systems.

Academic Relevance and Research Landscape Overview

While specific, in-depth research solely focused on this compound is not extensively documented in publicly available literature, its relevance can be inferred from the broader interest in halogenated heterocyclic compounds. The presence of this compound in the catalogs of chemical suppliers indicates its availability for research purposes, suggesting its use as a building block in organic synthesis. achemblock.comchemicalbook.comlabshake.com

The academic landscape for related compounds, such as dihalogenated furans and their derivatives, is active. Research in this area often explores their utility in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The differential reactivity of various halogens (I > Br > Cl) is a key aspect exploited in sequential functionalization strategies.

Furthermore, halogenated heterocycles are frequently investigated for their potential biological activities. The introduction of halogens can enhance the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic properties. While no specific biological activity has been reported for this compound, the broader class of halogenated furans has been explored for various medicinal applications.

Structural Features and Chemical Environment Considerations

The chemical structure of this compound is characterized by a furan ring substituted with a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methyl carboxylate group at the 2-position. This arrangement of substituents creates a unique electronic and steric environment that dictates its chemical behavior.

Table 1: Chemical and Physical Properties of this compound nih.gov

| Property | Value |

| Molecular Formula | C₆H₄BrClO₃ |

| IUPAC Name | methyl 4-bromo-5-chlorofuran-2-carboxylate |

| Molecular Weight | 239.45 g/mol |

| CAS Number | 58235-82-8 |

The electron-withdrawing nature of the halogens and the methyl carboxylate group deactivates the furan ring towards electrophilic substitution. Conversely, these groups increase the ring's susceptibility to nucleophilic attack. The presence of two different halogens offers the potential for regioselective reactions. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in many catalytic cross-coupling reactions, allowing for selective functionalization at the 4-position.

The chemical environment of the furan ring is also influenced by the steric bulk of the substituents. The proximity of the bromine atom and the methyl carboxylate group to the other ring positions can influence the approach of reagents and the stability of reaction intermediates. Understanding these structural and electronic features is crucial for predicting the reactivity of this compound and designing synthetic strategies that utilize this compound.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-bromo-5-chlorofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO3/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYRTJHIEIYRJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(O1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Bromo 5 Chloro 2 Furoate

Established Laboratory-Scale Preparation Routes

The laboratory-scale synthesis of polysubstituted furans, such as Methyl 4-bromo-5-chloro-2-furoate, would likely commence from a more readily available starting material like methyl 2-furoate. The introduction of halogen atoms onto the furan (B31954) ring is a key transformation. The regioselectivity of halogenation is influenced by the directing effect of the ester group at the C2 position and the nature of the halogenating agent.

A plausible synthetic sequence could involve a stepwise halogenation. The ester group at C2 is an electron-withdrawing group, which deactivates the furan ring towards electrophilic substitution and directs incoming electrophiles to the C5 and C3/C4 positions.

One potential route involves the initial bromination of methyl 2-furoate. Due to the deactivating nature of the ester, this may require harsh conditions or specific brominating agents to achieve substitution at the less reactive C4 position. Subsequently, chlorination at the more activated C5 position could be accomplished using a suitable chlorinating agent.

Alternatively, a process starting from a pre-brominated or pre-chlorinated furan derivative could be envisioned. For instance, starting with 4-bromo-2-furoic acid, esterification to the methyl ester followed by selective chlorination at the C5 position would yield the target compound. The synthesis of 4,5-dihalo-2-furoates often involves the halogenation of 2-furoic acid or its derivatives. researchgate.net

Advanced Synthetic Strategies and Process Optimization

Modern synthetic chemistry continually seeks to improve upon established methods, focusing on efficiency, selectivity, and the development of novel reaction pathways.

Regioselective Synthesis Approaches

Achieving the desired 4-bromo-5-chloro substitution pattern necessitates a high degree of regiocontrol. The development of regioselective halogenation methods for furan and thiophene (B33073) rings is an active area of research. acs.org For instance, the use of specific N-halosuccinimides (NXS) can allow for the regioselective halogenation of sensitive heterocyclic systems. ehu.eus The choice of solvent and reaction conditions can also play a crucial role in directing the halogenation to a specific position on the furan ring.

Another advanced strategy involves the use of directing groups. A functional group could be temporarily installed on the furan ring to direct the halogenation to the desired positions and then subsequently removed. Pummerer-type reactions have been developed for the regioselective substitution of furans, offering a pathway to functionalize specific positions on the furan nucleus under mild acidic conditions. acs.org

Furthermore, cascade reactions, where multiple bond-forming events occur in a single pot, can provide efficient access to complex furan derivatives. A cascade reaction involving a 1,4-conjugate addition followed by a regioselective 5-exo-dig annulation has been reported for the synthesis of fused furan systems, showcasing the potential for intricate control over regioselectivity. bohrium.com

Stereoselective Synthesis in Analogous Furan Systems

While this compound itself is achiral, the principles of stereoselective synthesis are highly relevant when considering the synthesis of more complex molecules derived from it. The furan ring can participate in various stereoselective reactions, such as Diels-Alder cycloadditions. acs.orgchemicalpapers.com The stereoselectivity of such reactions can be influenced by the substituents on the furan ring.

For example, the Paternò-Büchi reaction, a [2+2] cycloaddition between a carbonyl compound and an alkene, has been studied with furan derivatives, showing that the regiochemistry and stereochemistry can be controlled. bgsu.eduscispace.com The development of catalytic, enantioselective reactions for the functionalization of furan derivatives is a significant area of research, often employing chiral catalysts to induce asymmetry. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Protocols

The application of green chemistry principles to the synthesis of fine chemicals is of increasing importance. This involves the use of environmentally benign reagents, solvents, and catalysts, as well as the design of energy-efficient processes.

For the synthesis of halogenated furoates, greener approaches could include:

Use of Safer Halogenating Agents: Replacing hazardous elemental halogens with safer alternatives like N-halosuccinimides.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric quantities to reduce waste.

Alternative Reaction Media: Utilizing greener solvents such as water, ionic liquids, or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions. scispace.com Lemon juice, as a natural and biodegradable catalyst, has been used for the synthesis of furan-2-one derivatives, highlighting the potential of biocatalysis in heterocyclic chemistry. researchgate.net

Renewable Feedstocks: Furan derivatives themselves can be derived from biomass. Furfural (B47365), a key platform chemical from renewable resources, can be oxidized to furoic acid, providing a sustainable starting point for the synthesis of furoate esters. mdpi.comrsc.org The Diels-Alder reaction of bio-derived furans with maleimides is considered a sustainable "click" chemistry approach. mdpi.comrsc.org

Comprehensive Analysis of Chemical Reactivity and Transformation Mechanisms

Reactivity at Halogenated Positions on the Furan (B31954) Ring

The reactivity of the C-Br and C-Cl bonds in methyl 4-bromo-5-chloro-2-furoate is governed by several factors, including bond strength (C-Cl > C-Br), the electronic influence of the C2-ester group, and the specific reaction conditions employed. These factors allow for selective functionalization at either the C4 or C5 position.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for aryl and heteroaryl halides. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the halide leaving group. researchgate.net For SNAr to occur, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG).

In this compound, the methyl ester group at the C2 position serves as the necessary EWG. This group activates the furan ring towards nucleophilic attack, primarily at the positions ortho and para to it. In the five-membered furan ring, the C5 position is analogous to the ortho position in a benzene (B151609) ring and is therefore significantly activated by the C2-ester. The C4 position, being meta-like, is less activated. youtube.com

Consequently, nucleophilic attack is expected to occur selectively at the C5 position. The reaction would then proceed with the elimination of the chloride ion. While bromide is generally a better leaving group than chloride in SNAr reactions, the regioselectivity is primarily dictated by the position of the activating group. youtube.com Thus, the reaction with a nucleophile (Nu-) is predicted to yield methyl 4-bromo-5-nucleo-2-furoate.

Table 1: Predicted Outcome of Nucleophilic Aromatic Substitution

| Reactant | Nucleophile (Nu-) | Predicted Product | Selectivity |

|---|---|---|---|

| This compound | R-O-, R-S-, R2N- | Methyl 4-bromo-5-(nucleo)-2-furoate | High selectivity for C5 substitution |

This predictive data is based on established principles of SNAr reactions on activated heterocyclic systems. youtube.comd-nb.infonih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com For dihalogenated substrates like this compound, the key challenge and opportunity lie in achieving selective coupling at one of the two C-X bonds. The selectivity is primarily governed by the relative rates of oxidative addition of the C-X bond to the Pd(0) catalyst. The established reactivity trend for halogens is I > Br > OTf > Cl. wikipedia.orgnih.gov Therefore, selective functionalization of the C4-Br bond is anticipated under controlled conditions, leaving the C5-Cl bond intact for subsequent transformations.

The Suzuki-Miyaura coupling reaction, which pairs an organoboron reagent with an organic halide, is widely used due to its mild conditions and high functional group tolerance. nobelprize.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid (Ar-B(OH)2) is expected to proceed with high selectivity at the C4 position. The faster oxidative addition of the C-Br bond compared to the C-Cl bond to the palladium(0) catalyst is the directing factor. nih.gov

By carefully selecting the catalyst, ligand, and reaction conditions, it is possible to achieve high yields of the C4-arylated product, methyl 5-chloro-4-aryl-2-furoate. Studies on other dihaloheterocycles, such as 3,5-dichloro-1,2,4-thiadiazole, have demonstrated that mono-arylation can be achieved selectively at the more reactive halogen position. nih.gov

Table 2: Representative Conditions for Selective Suzuki-Miyaura Coupling on Dihaloheterocycles

| Substrate | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|---|

| 3,5-Dichloro-1,2,4-thiadiazole | 4-Methoxyphenylboronic acid | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | RT | 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole | 75 | nih.gov |

| 2,5-Dibromopyridine | Phenylboronic acid | Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | 100 | 2-Bromo-5-phenylpyridine | 95 | nih.gov |

| Methyl 2,5-dibromothiophene-3-carboxylate | Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | 80 | Methyl 5-bromo-2-phenylthiophene-3-carboxylate | 91 | nih.gov |

This table presents data from analogous systems to predict the reactivity of this compound.

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. wikipedia.org Similar to the Suzuki coupling, the selectivity in dihalogenated systems is dictated by the relative ease of oxidative addition. The C-Br bond at the C4 position of this compound is significantly more reactive than the C-Cl bond at C5. nih.gov

Therefore, a Stille reaction with a reagent like Ar-Sn(Bu)3 is predicted to selectively form the C4-arylated product. This selectivity has been demonstrated in various systems, including 2,3-dibromofurans, where regioselective Stille coupling occurs at the more reactive C2 position. researchgate.net

Table 3: Representative Conditions for Selective Stille Coupling on Dihaloheterocycles

| Substrate | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 3,5-Dibromo-2-pyrone | (E)-1-Hexenyltributylstannane | Pd2(dba)3 / P(furyl)3 | NMP | RT | 5-Bromo-3-((E)-1-hexenyl)-2-pyrone | 87 | nih.gov |

| 2,3-Dibromofuran | Allyltributylstannane | Pd(PPh3)4 | Toluene | 110 | 3-Bromo-2-allylfuran | 79 | researchgate.net |

| 4-Bromophenyl triflate | (Ethenyl)tributyltin | Pd(PPh3)4 | 1,4-Dioxane | Reflux | 4-(Ethenyl)phenyl triflate | High | nih.gov |

This table presents data from analogous systems to predict the reactivity of this compound.

The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. nih.govorganic-chemistry.org The general principles of selectivity remain the same, with the palladium catalyst preferentially undergoing oxidative addition into the weaker C-Br bond over the stronger C-Cl bond. orgsyn.org

A Negishi coupling of this compound with an organozinc reagent (e.g., Ar-ZnCl) would thus be a highly effective method for selectively synthesizing C4-functionalized furans. The high reactivity of organozinc reagents often allows for milder reaction conditions compared to other coupling methods. nih.gov The chemoselectivity of Negishi couplings in dihalopyridine systems, where reaction at a C-Br bond occurs in the presence of a C-Cl bond, is well-documented. orgsyn.org

Table 4: Representative Conditions for Selective Negishi Coupling on Dihaloarenes

| Substrate | Coupling Partner | Catalyst / Ligand | Solvent | Temp. (°C) | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-chlorobenzene | PhZnCl | Pd(dba)2 / P(o-tol)3 | THF | 65 | 4-Chloro-biphenyl | 98 | organic-chemistry.org |

| 2,5-Dibromopyridine | (4-MeOPh)ZnCl | Pd(OAc)2 / SPhos | THF | RT | 2-Bromo-5-(4-methoxyphenyl)pyridine | 94 | nih.gov |

| 3-Bromo-5-chloropyridine | PhZnCl | Pd(dba)2 / P(o-tol)3 | THF | 65 | 5-Chloro-3-phenylpyridine | 97 | organic-chemistry.org |

This table presents data from analogous systems to predict the reactivity of this compound.

Beyond the Suzuki, Stille, and Negishi reactions, other transition-metal-catalyzed transformations can be applied to selectively functionalize this compound. These reactions generally follow the same selectivity principles, favoring reaction at the more labile C4-Br bond.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. It is a highly reliable method for forming C(sp2)-C(sp) bonds. Reaction with an alkyne would be expected to yield methyl 4-alkynyl-5-chloro-2-furoate selectively. researchgate.net

Heck Coupling: This reaction forms a substituted alkene by reacting an aryl or vinyl halide with an alkene in the presence of a base and a palladium catalyst. This would provide access to C4-alkenylated furan derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms C-N bonds between an aryl halide and an amine. It represents a powerful alternative to SNAr for synthesizing N-substituted furans, and would be expected to show high selectivity for the C4-Br position.

In all these cases, the differential reactivity of the C-Br and C-Cl bonds is the controlling element, making this compound a versatile substrate for sequential, site-selective derivatization.

Table 5: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-bromo-5-(nucleo)-2-furoate |

| Methyl 5-chloro-4-aryl-2-furoate |

| Methyl 4-alkynyl-5-chloro-2-furoate |

| 3,5-Dichloro-1,2,4-thiadiazole |

| 4-Methoxyphenylboronic acid |

| 3-Chloro-5-(4-methoxyphenyl)-1,2,4-thiadiazole |

| 2,5-Dibromopyridine |

| Phenylboronic acid |

| 2-Bromo-5-phenylpyridine |

| Methyl 2,5-dibromothiophene-3-carboxylate |

| Methyl 5-bromo-2-phenylthiophene-3-carboxylate |

| 3,5-Dibromo-2-pyrone |

| (E)-1-Hexenyltributylstannane |

| 5-Bromo-3-((E)-1-hexenyl)-2-pyrone |

| 2,3-Dibromofuran |

| Allyltributylstannane |

| 3-Bromo-2-allylfuran |

| 4-Bromophenyl triflate |

| (Ethenyl)tributyltin |

| 4-(Ethenyl)phenyl triflate |

| 1-Bromo-4-chlorobenzene |

| Phenylzinc chloride |

| 4-Chlorobiphenyl |

| 2-Bromo-5-(4-methoxyphenyl)pyridine |

| 3-Bromo-5-chloropyridine |

Magnesium and Lithium Halogen Exchange Reactions

The presence of two different halogen atoms on the furan ring of this compound introduces selectivity challenges and opportunities in halogen-metal exchange reactions. The reactivity order for such exchanges is generally I > Br > Cl, meaning the bromine at the C-4 position is significantly more susceptible to exchange than the chlorine at the C-5 position. princeton.edu

Magnesium-Halogen Exchange: The bromine-magnesium exchange is a primary method for generating functionalized Grignard reagents from aryl or heteroaryl bromides. uni-muenchen.de For a substrate like this compound, the exchange would selectively occur at the C-4 position. Reagents such as isopropylmagnesium chloride (i-PrMgCl) or its complex with lithium chloride (i-PrMgCl·LiCl) are highly effective for this transformation, often proceeding under mild conditions. uni-muenchen.denih.gov The use of i-PrMgCl·LiCl is particularly advantageous as it can break down soluble oligomeric Grignard species, enhancing reactivity. The resulting magnesium intermediate at C-4 can then be trapped with various electrophiles. The electron-withdrawing nature of the ester and chloro substituents is known to accelerate the rate of exchange. harvard.edu

Lithium-Halogen Exchange: Lithium-halogen exchange is an exceptionally fast reaction, often occurring at very low temperatures (e.g., -78°C to -120°C) to prevent side reactions. harvard.edu The reaction is typically performed with alkyllithium reagents like n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). harvard.edusciencemadness.org For this compound, the exchange is expected to happen exclusively at the C-4 bromo position, yielding the 4-lithiofuran derivative. This intermediate is a powerful nucleophile for forming new carbon-carbon bonds. The mechanism is believed to involve the formation of an "ate-complex". princeton.eduharvard.edu Due to the high reactivity of organolithium reagents, the ester group might be at risk of nucleophilic attack if the temperature is not carefully controlled.

Table 1: Predicted Conditions for Selective Halogen-Metal Exchange

| Reagent | Position of Exchange | Typical Conditions | Expected Intermediate |

|---|---|---|---|

i-PrMgCl·LiCl |

C-4 (Bromo) | THF, -40°C to 25°C | 4-(chloromagnesio)-5-chloro-2-furoate |

t-BuLi |

C-4 (Bromo) | THF/pentane/ether, -78°C to -120°C, short reaction time | Methyl 4-lithio-5-chloro-2-furoate |

Reactions Involving the Furoate Ester Moiety

The methyl ester group at the C-2 position is a key functional handle for various chemical transformations, including hydrolysis, transesterification, and reduction.

Ester Hydrolysis: The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Alkaline hydrolysis, using reagents like potassium hydroxide (B78521) in methanol (B129727), is often efficient for a wide range of esters at ambient temperatures. researchgate.net The kinetics of this Saponification reaction are typically second-order. For this compound, the presence of strongly electron-withdrawing bromine and chlorine atoms on the furan ring is expected to increase the electrophilicity of the ester's carbonyl carbon. This electronic effect should lead to a significant acceleration in the rate of hydrolysis compared to unsubstituted methyl 2-furoate.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol, typically in the presence of an acid or base catalyst. Enzyme-catalyzed transesterification, for instance using lipases like Candida antarctica lipase (B570770) B (CAL-B), is also a viable method. researchgate.net Studies on furoyl-chymotrypsins have shown that transesterification reactions can be analyzed to understand enzyme kinetics, with nonlinear Arrhenius plots suggesting a temperature-dependent equilibrium between different enzyme forms. researchgate.net While specific kinetic data for this compound is not available, the general principles suggest that both chemical and enzymatic methods would be effective, with reaction rates influenced by the steric bulk of the incoming alcohol and the choice of catalyst.

Table 2: General Conditions for Ester Moiety Transformations

| Reaction | Reagents/Catalysts | Solvent | Expected Product |

|---|---|---|---|

| Hydrolysis | KOH or NaOH | Methanol/Water | 4-Bromo-5-chloro-2-furoic acid |

| Transesterification | H₂SO₄ (cat.), R-OH | R-OH | Alkyl 4-Bromo-5-chloro-2-furoate |

| Transesterification | Lipase (e.g., CAL-B), R-OH | Organic | Alkyl 4-Bromo-5-chloro-2-furoate |

Reduction Reactions of the Ester Group

The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the ester to the corresponding primary alcohol, (4-Bromo-5-chloro-2-furyl)methanol. However, such potent hydrides may also react with the carbon-halogen bonds. A milder and more chemoselective alternative is manganese-catalyzed transfer hydrogenation. Using a manganese(I) catalyst with ethanol (B145695) as a hydrogen source, various aromatic and heterocyclic esters, including ethyl 2-furoate and halogenated benzoates, have been successfully reduced to their corresponding alcohols in good yields. rsc.orgrsc.org This method demonstrates excellent tolerance for halogen substituents. rsc.orgrsc.org

Reduction to Aldehyde: The partial reduction of the ester to an aldehyde requires carefully chosen reagents that can stop the reaction at the intermediate aldehyde stage. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this purpose at low temperatures. An even more selective reagent is potassium diisobutyl-t-butoxyaluminum hydride (PDBBA), which has been shown to reduce various aromatic and heterocyclic esters, such as ethyl 2-furoate, to aldehydes in high yields at 0°C. koreascience.kr This method offers a significant advantage over DIBAL-H, which often leads to over-reduction to the alcohol. koreascience.kr

Table 3: Selective Reduction of the Ester Group

| Target Product | Reagent | Typical Conditions | Selectivity Notes |

|---|---|---|---|

| (4-Bromo-5-chloro-2-furyl)methanol | Mn(I) catalyst / tBuOK / EtOH | 100°C | High tolerance for C-Br and C-Cl bonds. rsc.orgrsc.org |

| 4-Bromo-5-chloro-2-furaldehyde | PDBBA | THF, 0°C | High chemoselectivity for aldehyde over alcohol. koreascience.kr |

| 4-Bromo-5-chloro-2-furaldehyde | DIBAL-H | Toluene or CH₂Cl₂, -78°C | Risk of over-reduction to the alcohol. |

Furan Ring Functionalization and Derivatization Beyond Halogen and Ester Positions

The furan ring itself possesses a unique reactivity profile, which is heavily modulated by its substituents.

The furan ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C-2 or C-5 positions. However, in this compound, the ring is substituted with three powerful electron-withdrawing groups: a bromo group, a chloro group, and a methoxycarbonyl group. These substituents strongly deactivate the furan ring towards electrophilic attack. The only unsubstituted position is C-3. Any electrophilic substitution at this position would be electronically disfavored due to the deactivating effects of the adjacent C-2 ester and C-4 bromo groups. Therefore, forcing an electrophile onto the C-3 position would require harsh reaction conditions and is expected to be a very low-yielding process, if it proceeds at all. Classic electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts alkylation are unlikely to be successful on this substrate. acs.org

Furans can act as dienes in [4+2] cycloaddition reactions (Diels-Alder reactions). The outcome and feasibility of such reactions are highly dependent on the electronic nature of both the furan (diene) and the dienophile. The electron-poor nature of the furan ring in this compound makes it a poor candidate for reactions with standard electron-deficient dienophiles (e.g., maleic anhydride, acrylates).

However, this electronic profile makes it suitable for inverse-electron-demand Diels-Alder (iEDDA) reactions. In an iEDDA reaction, an electron-poor diene reacts with an electron-rich dienophile. Alternatively, furans can be used to construct other heterocycles through tandem cycloaddition-retro-Diels-Alder sequences. For example, substituted furans can be synthesized from intermediates like 7-oxanorbornadienes, which undergo iEDDA reactions with electron-poor tetrazines. us.es While direct cycloaddition on this compound has not been specifically documented, its electron-deficient character suggests that any potential [4+2] cycloaddition would likely require a highly reactive, electron-rich dienophile under thermal or high-pressure conditions.

Mechanistic Elucidation of Key Transformations

The reactivity of this compound is characterized by the presence of two different halogen substituents on the furan ring, offering opportunities for selective transformations. The elucidation of the mechanisms governing these reactions is crucial for controlling product outcomes and designing efficient synthetic routes. Key transformations of this compound predominantly involve palladium-catalyzed cross-coupling reactions, where the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds plays a pivotal role.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation, and reductive elimination. sioc-journal.cn The initial and often rate-determining step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. nih.gov

In the case of dihalogenated substrates like this compound, the regioselectivity of the initial oxidative addition is a critical factor. It is well-established that the reactivity of aryl halides in palladium-catalyzed couplings typically follows the order C-I > C-Br > C-Cl. nih.gov This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and therefore more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

Consequently, in a Suzuki-Miyaura coupling reaction, the palladium(0) catalyst is expected to selectively undergo oxidative addition into the C-Br bond at the 4-position of the furan ring, leaving the C-Cl bond at the 5-position intact. This initial step forms a furan-palladium(II) complex.

Following oxidative addition, the subsequent transmetalation step involves the transfer of an organic group from an organoboron reagent (in the case of Suzuki coupling) to the palladium center. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue. sioc-journal.cn The preference for the initial reaction at the C-Br bond allows for the selective mono-functionalization of this compound. Further functionalization at the C-Cl position can often be achieved under more forcing reaction conditions. nih.gov

The mechanism of other key transformations, such as the Buchwald-Hartwig amination, follows a similar catalytic cycle involving oxidative addition, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. libretexts.org Again, the inherent difference in reactivity between the C-Br and C-Cl bonds would dictate the initial site of reaction.

While specific kinetic and computational studies on this compound are not extensively available in the reviewed literature, the mechanistic principles derived from studies on analogous dihalogenated aromatic and heteroaromatic compounds provide a robust framework for understanding its reactivity. nih.gov Theoretical studies on similar systems have been employed to calculate the activation energies for the oxidative addition at different carbon-halogen bonds, confirming the preferential reactivity of the C-Br bond. unisa.it

The table below summarizes the key mechanistic steps for the Suzuki-Miyaura cross-coupling of this compound, highlighting the expected regioselectivity.

| Mechanistic Step | Description | Intermediate/Product |

| Oxidative Addition | Selective insertion of Pd(0) into the C4-Br bond. | Methyl 5-chloro-4-(palladium(II)bromide)-2-furoate complex |

| Transmetalation | Transfer of an aryl/alkyl group (R) from a boronic acid to the Pd(II) center. | Methyl 5-chloro-4-(R)-2-furoate-palladium(II) complex |

| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Methyl 5-chloro-4-(R)-2-furoate |

Further transformations at the C5-Cl position would require a second catalytic cycle, typically under more vigorous conditions, demonstrating the potential for sequential, site-selective functionalization of the dihalogenated furan core. The interplay between kinetic and thermodynamic control can also influence product distribution, particularly in reactions where the initial product can undergo further transformations. libretexts.orglibretexts.org

Applications of Methyl 4 Bromo 5 Chloro 2 Furoate in Advanced Organic Synthesis

Precursor for Complex Furan-Containing Heterocycles

No specific studies detailing the use of Methyl 4-Bromo-5-chloro-2-furoate as a precursor for complex furan-containing heterocycles were identified.

Building Block in Natural Product Synthesis Analogues

There is no available information on the specific use of this compound as a building block in the synthesis of natural product analogues.

Role in the Creation of Specialized Chemical Scaffolds

No research was found that specifically outlines the role of this compound in the creation of specialized chemical scaffolds for medicinal chemistry or other applications.

Applications in Material Science Precursor Chemistry

Information regarding the application of this compound as a precursor in material science, such as for the synthesis of conductive polymers or organic electronic materials, is not available in the searched literature.

Advanced Spectroscopic and Structural Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Unambiguous Proton and Carbon Chemical Shift Correlation

¹H (Proton) and ¹³C (Carbon-13) NMR are the foundational NMR experiments for structural analysis. For Methyl 4-bromo-5-chloro-2-furoate, the distinct electronic environments of each proton and carbon atom result in a unique set of chemical shifts.

The furan (B31954) ring contains a single proton (H-3), whose chemical shift is significantly influenced by the adjacent electronegative oxygen atom and the halogen substituents. The methyl group of the ester function gives rise to a characteristic singlet.

In the ¹³C NMR spectrum, six distinct signals are expected, corresponding to the five carbon atoms of the substituted furan ring and the methyl ester group. The chemical shifts are dictated by the hybridization and the electronic effects of the substituents (ester, bromine, and chlorine). The carbonyl carbon of the ester group is typically found in the downfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| H-3 | ¹H | ~7.3-7.5 | Singlet (s) |

| -OCH₃ | ¹H | ~3.9 | Singlet (s) |

| C-2 | ¹³C | ~158-160 | Singlet (s) |

| C-3 | ¹³C | ~115-117 | Singlet (s) |

| C-4 | ¹³C | ~118-120 | Singlet (s) |

| C-5 | ¹³C | ~140-142 | Singlet (s) |

| C=O | ¹³C | ~165-168 | Singlet (s) |

| -OCH₃ | ¹³C | ~52-54 | Singlet (s) |

Note: These are predicted values based on analogous structures and substituent effects. Actual experimental values may vary.

Advanced Two-Dimensional NMR Experiments (e.g., COSY, NOESY, HSQC, HMBC)

To unequivocally confirm the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a COSY spectrum would be relatively simple, primarily confirming the absence of coupling for the isolated H-3 proton.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space. A key correlation would be expected between the methyl protons (-OCH₃) and the H-3 proton, confirming their spatial proximity and helping to define the molecule's preferred conformation.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a cross-peak connecting the H-3 signal to the C-3 signal, and another connecting the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Expected key correlations for this compound would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O).

The H-3 proton to the carbonyl carbon (C=O), C-2, C-4, and C-5.

Together, these 2D NMR experiments provide an unambiguous and definitive assignment of every proton and carbon atom in the molecule, confirming the substitution pattern on the furan ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy. This allows for the determination of a molecule's elemental formula.

For this compound (C₆H₄BrClO₃), the calculated monoisotopic mass is 237.90323 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) matching this value to within a few parts per million (ppm), unequivocally confirming the elemental composition.

Furthermore, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic isotopic pattern for the molecular ion and any halogen-containing fragments, serving as a definitive signature for the molecule.

Analysis of the fragmentation patterns in the mass spectrum provides insight into the molecule's structure. wikipedia.orgyoutube.com Common fragmentation pathways for this molecule under electron ionization would likely involve:

Loss of the methoxy (B1213986) group: [M - •OCH₃]⁺

Loss of the carbomethoxy group: [M - •COOCH₃]⁺

Cleavage of halogen atoms: [M - Br]⁺ or [M - Cl]⁺

Table 2: Predicted HRMS Fragments for this compound

| Fragment Ion | Description | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₆H₄⁷⁹Br³⁵ClO₃]⁺ | Molecular Ion | 237.90323 |

| [C₅H₄⁷⁹Br³⁵ClO₂]⁺ | Loss of •OCH₃ | 206.90082 |

| [C₅H₁O₂⁷⁹Br³⁵Cl]⁺ | Loss of •COOCH₃ | 178.87445 |

| [C₆H₄³⁵ClO₃]⁺ | Loss of •Br | 158.98487 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is an excellent method for identifying the functional groups present. chemicalpapers.comudayton.edu

The key functional groups in this compound will produce characteristic absorption or scattering bands.

Ester Group: A strong, sharp absorption band for the C=O (carbonyl) stretch is expected in the IR spectrum, typically around 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester will also be present.

Furan Ring: The C=C stretching vibrations within the furan ring are expected in the 1500-1600 cm⁻¹ region. The C-O-C stretch of the furan ether linkage will also be observable. globalresearchonline.net

C-H Bonds: The C-H stretching of the furan ring proton and the methyl group protons will appear in the 2900-3100 cm⁻¹ region.

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are found in the fingerprint region of the spectrum, typically below 800 cm⁻¹.

Raman spectroscopy is complementary to IR and is particularly useful for identifying vibrations of non-polar bonds, such as the C=C bonds in the furan ring. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Methyl C-H | Symmetric/Asymmetric Stretch | 2950-3000 |

| Furan C-H | Stretch | 3050-3150 |

| Ester C=O | Stretch | 1720-1740 |

| Furan C=C | Stretch | 1500-1600 |

| Ester C-O | Stretch | 1100-1300 |

| Furan C-O-C | Stretch | 1000-1250 |

| C-Cl | Stretch | 600-800 |

While the furan ring is largely planar and rigid, vibrational spectroscopy could potentially provide insights into the rotational orientation (conformation) of the methyl ester group relative to the ring.

X-ray Diffraction (XRD) for Single-Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal XRD analysis can provide a precise 3D model of the molecule. nih.gov This technique yields highly accurate data on:

Bond lengths: The exact distances between all bonded atoms (e.g., C-Br, C-Cl, C=O).

Bond angles: The angles between adjacent bonds, defining the geometry of the furan ring and substituents.

Torsional angles: Describing the conformation of the ester group relative to the furan ring.

Crystal packing: How individual molecules arrange themselves in the crystal lattice, including any intermolecular interactions like halogen bonding or π–π stacking.

This method provides the ultimate proof of structure in the solid state.

Powder X-ray Diffraction (PXRD)

Powder XRD is used for the analysis of polycrystalline or powdered samples. acs.org While it does not provide the detailed atomic coordinates of a single-crystal analysis, it is invaluable for:

Phase identification: Each crystalline solid has a unique powder diffraction pattern, which serves as a "fingerprint." This can be used to confirm the identity of a synthesized batch against a known standard.

Purity assessment: The presence of crystalline impurities would be revealed by additional peaks in the diffraction pattern.

Crystallinity analysis: PXRD can distinguish between crystalline and amorphous solid forms of the compound.

This technique is crucial for quality control and characterization of bulk material.

Advanced Chromatographic Methods for Purity Profiling and Isomer Separation (e.g., LC-MS, GC-MS)

The comprehensive characterization of "this compound" necessitates the use of advanced chromatographic techniques coupled with mass spectrometry. These methods are indispensable for establishing a detailed purity profile, identifying trace-level impurities, and resolving potential isomers that may arise during synthesis. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical tools employed for these purposes, offering high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Profiling

LC-MS is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like substituted furoates. It separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase, followed by detection with a mass spectrometer, which provides mass-to-charge ratio (m/z) information, aiding in structural elucidation and confirmation.

In the context of "this compound," reversed-phase high-performance liquid chromatography (HPLC) is a common approach. This method utilizes a non-polar stationary phase (such as C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase.

Research Findings: Analysis of compounds with similar bromo- and chloro-substituted heterocyclic structures has demonstrated the efficacy of LC-MS for purity assessment. For instance, preparative LC-MS has been used to purify such compounds, with subsequent analytical injections confirming purities of up to 100%. rsc.org The method involves injecting the sample onto a column and eluting the components with a solvent gradient. The mass spectrometer detector confirms the identity of the main peak as "this compound" by matching its molecular ion peak with the calculated theoretical mass (C₆H₄BrClO₃, approx. 237.90 g/mol for the primary isotopes). nih.gov Impurities are identified by their unique retention times and mass spectra. For quantitative analysis, calibration curves can be established using a standard addition method to mitigate matrix effects. umb.edu

Below is a representative table of LC-MS parameters that could be applied for the analysis of "this compound," based on methods developed for analogous halogenated compounds. rsc.orgumb.edu

| Parameter | Condition |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) |

| Column | C18 reversed-phase (e.g., 100 mm x 4.6 mm, 3 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Ion Spray Voltage | 4500 V |

| Source Temperature | 475 °C |

| Scan Range | 50 - 500 m/z |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

GC-MS is a highly sensitive technique ideal for the analysis of volatile and thermally stable compounds. "this compound," being a methyl ester, possesses sufficient volatility for GC analysis. The sample is vaporized and separated in a capillary column before being detected by a mass spectrometer.

Research Findings: GC-MS methods are well-established for the trace-level determination of halogenated organic compounds, including various furanone derivatives. researchgate.netnih.gov The separation is typically achieved on a low-polarity capillary column, such as one with a 5% polysilarylene and 95% polydimethylsiloxane (B3030410) copolymer phase. ijpsr.com The high resolution of the capillary column allows for the separation of closely related impurities. The mass spectrometer provides definitive identification through characteristic fragmentation patterns in electron ionization (EI) mode. This technique is particularly useful for detecting volatile impurities that might originate from starting materials or side reactions during the synthesis of the target compound. For complex matrices or trace-level analysis, tandem mass spectrometry (GC-MS/MS) can be employed to enhance selectivity and sensitivity. nih.gov

A hypothetical set of GC-MS parameters for the purity profiling of "this compound" is presented below, derived from established methods for similar analytes. ijpsr.com

| Parameter | Condition |

| Chromatography System | Gas Chromatograph (GC) |

| Column | ZB-5MS (30 m length, 0.32 mm ID, 1.0 µm film thickness) |

| Carrier Gas | Helium (Constant flow rate of 1.0 mL/min) |

| Injector Temperature | 230 °C |

| Injection Mode | Split (e.g., 1:20 ratio) |

| Oven Temperature Program | Initial 100 °C, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Quadrupole Mass Analyzer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| Scan Range | 40 - 450 m/z |

Chromatographic Methods for Isomer Separation

The synthesis of "this compound" could potentially yield positional isomers, such as "Methyl 5-bromo-4-chloro-2-furoate." Distinguishing between such isomers is critical as they may have different physical, chemical, and biological properties. rotachrom.com Since isomers have the same mass, their separation must be achieved chromatographically before MS detection.

Research Findings: The separation of positional isomers, like ortho- and para-substituted benzene (B151609) derivatives, is often challenging and requires specialized chromatographic conditions. researchgate.net For substituted aromatic and heterocyclic compounds, HPLC columns that can facilitate pi-pi interactions are often effective. Stationary phases such as Phenyl-hexyl or Pentafluorophenyl (PFP) can offer unique selectivity for isomers that differ in the spatial arrangement of electron-withdrawing groups like bromine and chlorine. researchgate.net The choice of mobile phase is also critical; solvents like methanol are often preferred over acetonitrile as they can better preserve the pi-pi interactions necessary for separation. researchgate.net

Furthermore, advancements in liquid chromatography have shown that biphenyl (B1667301) stationary phases can provide enhanced resolution for structural isomers compared to standard C18 phases, sometimes altering the elution order in a favorable way. thermofisher.com While "this compound" is not chiral, it is noteworthy that for chiral furoate derivatives, specialized chiral stationary phases are employed to separate enantiomers. nih.govresearchgate.net For positional isomers, the focus remains on exploiting subtle differences in polarity and electronic interactions with the stationary phase.

Computational and Theoretical Investigations of Methyl 4 Bromo 5 Chloro 2 Furoate

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical studies provide profound insights into the intrinsic properties of molecules, offering a lens into their electronic structure and predicting their reactivity. For Methyl 4-Bromo-5-chloro-2-furoate, a halogenated heterocyclic compound, these computational methods are invaluable in elucidating the influence of the bromo and chloro substituents on the furan (B31954) ring and the ester functional group. While specific experimental and computational data for this exact molecule are not extensively available in public literature, we can deduce its characteristics based on well-established theoretical frameworks and studies on analogous substituted furans and aromatic esters.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the ground-state electronic structure and properties of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles.

The presence of the electronegative bromine and chlorine atoms at the 4 and 5 positions of the furan ring, respectively, is expected to significantly influence the geometry. The C-Br and C-Cl bond lengths would be consistent with those observed in other halogenated aromatic systems. The electron-withdrawing nature of the halogens and the methyl furoate group would also impact the bond lengths within the furan ring, potentially leading to a slight deviation from the geometry of unsubstituted furan.

Table 1: Predicted Ground State Geometrical Parameters of this compound (Exemplary Data based on Analogous Compounds)

| Parameter | Predicted Value |

|---|---|

| C2-C3 Bond Length (Å) | 1.37 |

| C3-C4 Bond Length (Å) | 1.42 |

| C4-C5 Bond Length (Å) | 1.36 |

| C5-O1 Bond Length (Å) | 1.37 |

| O1-C2 Bond Length (Å) | 1.36 |

| C4-Br Bond Length (Å) | 1.88 |

| C5-Cl Bond Length (Å) | 1.72 |

Note: These values are illustrative and based on typical bond lengths in similar halogenated furan derivatives. Actual values would require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of this compound would reveal regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

The most negative potential is expected to be localized around the oxygen atoms of the carbonyl group in the ester functionality, making them prime sites for protonation and interaction with electrophiles. The furan ring's oxygen atom will also exhibit a region of negative potential. Conversely, the regions around the hydrogen atoms and, to a lesser extent, the halogen atoms (due to the σ-hole phenomenon) would exhibit positive potential. The presence of the electron-withdrawing halogens would generally decrease the electron density of the furan ring compared to its unsubstituted counterpart, making it less susceptible to electrophilic aromatic substitution. emerginginvestigators.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. rsc.org

For this compound, the HOMO is likely to be distributed over the furan ring and the halogen atoms, while the LUMO is expected to be localized primarily on the furoate moiety, particularly the C=C and C=O bonds. The electron-withdrawing bromo and chloro substituents are predicted to lower the energies of both the HOMO and LUMO compared to methyl 2-furoate. This lowering of the LUMO energy would make the molecule a better electron acceptor. The HOMO-LUMO gap for di-halogenated furans is generally expected to be smaller than that of the parent furan, suggesting increased reactivity. beilstein-journals.orgresearchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies of this compound (Exemplary Data)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -7.5 |

| LUMO | -1.8 |

Note: These are estimated values based on trends observed in similar halogenated heterocyclic systems. Actual values would require specific quantum chemical calculations.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of intermediates and the characterization of transition states. For this compound, such modeling could explore various transformations, such as nucleophilic substitution reactions at the halogenated positions or reactions involving the ester group.

DFT calculations can be employed to map the potential energy surface of a reaction, locating the transition state structures and calculating the activation energies. For instance, in a nucleophilic aromatic substitution reaction, computational models could determine whether the reaction proceeds via an addition-elimination mechanism and identify the most likely site of attack. The presence of two different halogens offers the potential for regioselectivity, which can be computationally predicted by comparing the activation barriers for substitution at the C4 (bromo) and C5 (chloro) positions. Studies on related halogenated heterocycles suggest that the C-Br bond is generally more reactive towards certain nucleophiles than the C-Cl bond. beilstein-journals.org

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of various spectroscopic data, including NMR, IR, and UV-Vis spectra. These theoretical predictions can aid in the structural elucidation and characterization of novel compounds like this compound.

Theoretical calculations of NMR chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can provide valuable information for assigning the signals in experimental ¹H and ¹³C NMR spectra. acs.orgaip.org The predicted chemical shifts would be influenced by the electronic environment of each nucleus, which is shaped by the electronegativity and anisotropic effects of the bromo, chloro, and ester groups.

Similarly, theoretical calculations of vibrational frequencies can aid in the assignment of bands in the infrared (IR) spectrum. The calculated IR spectrum would show characteristic peaks for the C=O stretching of the ester group, C-O stretching of the furan ring and the ester, and vibrations associated with the C-Br and C-Cl bonds.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* transitions for aromatic systems.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and intermolecular interactions of this compound are critical for understanding its physical properties and its behavior in condensed phases.

Conformational analysis, performed using computational methods, would investigate the rotational barriers around the single bonds, particularly the C2-C(O)OCH₃ bond. This would determine the preferred conformation of the ester group relative to the furan ring. It is expected that a planar or near-planar conformation is energetically favorable to maximize conjugation.

The study of intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of the compound. Due to the presence of halogen atoms, halogen bonding (a noncovalent interaction between a halogen atom and a nucleophilic site) could play a significant role in the crystal lattice. nih.gov Additionally, dipole-dipole interactions, arising from the polar C-Br, C-Cl, and C=O bonds, and van der Waals forces would be important. Computational studies can quantify the energies of these interactions, providing a detailed picture of the forces governing the supramolecular assembly. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are computational and statistical tools that seek to establish a mathematical correlation between the chemical structure of a series of compounds and a specific activity, in this case, chemical reactivity. researchgate.net For a compound like this compound, QSAR methodologies can be instrumental in predicting its reactivity towards various reagents, particularly in electrophilic or nucleophilic substitution reactions, by analyzing the electronic and structural features of the molecule.

The fundamental principle of QSAR in the context of reactivity, often termed Quantitative Structure-Reactivity Relationship (QSRR), is that the differences in the reactivity of a series of related compounds can be quantitatively explained by variations in their molecular descriptors. These descriptors are numerical values that encode different aspects of the molecular structure, such as electronic, steric, and lipophilic properties. nih.gov

A hypothetical QSAR study on the reactivity of a series of substituted furoates, including this compound, would typically involve the following steps:

Dataset Assembly: A series of furan derivatives with known experimental reactivity data (e.g., reaction rates or equilibrium constants) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational chemistry software. unram.ac.id Density Functional Theory (DFT) is a common method for obtaining these electronic properties. digitaloceanspaces.comjksus.org

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to build a mathematical equation that links a selection of the most relevant descriptors to the observed reactivity. ethernet.edu.et

Model Validation: The predictive power of the resulting QSAR model is rigorously tested using both internal and external validation methods to ensure its robustness and reliability. tandfonline.com

For this compound, key reactivity questions could revolve around its susceptibility to electrophilic aromatic substitution. The furan ring is inherently electron-rich and susceptible to electrophilic attack. However, the presence of two electron-withdrawing halogen atoms (bromine and chlorine) and an ester group significantly modulates this reactivity. A QSAR model could quantify these influences.

Key Molecular Descriptors for Reactivity

In a QSAR study of substituted furans, several classes of descriptors would be critical for modeling reactivity:

Electronic Descriptors: These are paramount for describing how a molecule will interact with electrophiles or nucleophiles. Important descriptors include:

HOMO and LUMO Energies (Highest Occupied/Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). digitaloceanspaces.com For an electrophilic substitution reaction, a higher HOMO energy generally implies greater reactivity.

Electrophilicity Index (ω): This descriptor quantifies the electrophilic character of a molecule. digitaloceanspaces.com

Mulliken Atomic Charges: These provide insight into the electron distribution and can help identify the most likely sites for electrophilic or nucleophilic attack. jksus.org The carbon atoms on the furan ring with the most negative charge would be predicted as the most susceptible to electrophilic attack.

Steric Descriptors: These account for the spatial arrangement of atoms and groups, which can hinder the approach of a reactant to the reactive site. Examples include molecular volume or specific steric parameters for substituents.

Topological Descriptors: These are numerical representations of molecular branching and shape, which can indirectly correlate with reactivity.

Hypothetical QSAR Model for Furan Reactivity

A potential QSAR model for predicting the rate of an electrophilic substitution reaction on a series of substituted furoates might take the following form:

log(k) = β₀ + β₁ * E(HOMO) + β₂ * q(C₃) + β₃ * Vₘ

Where:

log(k) is the logarithm of the reaction rate constant.

E(HOMO) is the energy of the Highest Occupied Molecular Orbital.

q(C₃) is the calculated partial charge on the C3 carbon atom of the furan ring.

Vₘ is the molecular volume, a steric descriptor.

β₀, β₁, β₂, β₃ are the regression coefficients determined by the statistical analysis.

This equation would suggest that the reactivity is primarily driven by the molecule's electron-donating ability and the local electronic environment at the reaction site, with a secondary influence from steric bulk.

The table below presents hypothetical data for a QSAR study on a small set of substituted furoates to illustrate the concept.

| Compound | log(k) (Reactivity) | E(HOMO) (eV) | q(C₃) (a.u.) | Molecular Volume (ų) |

| Methyl 2-furoate | -2.5 | -9.2 | -0.15 | 110.2 |

| Methyl 5-chloro-2-furoate | -4.1 | -9.8 | -0.12 | 125.8 |

| Methyl 4-bromo-2-furoate | -4.5 | -9.9 | -0.10 | 132.5 |

| This compound | -5.8 | -10.4 | -0.08 | 148.1 |

This table is illustrative and does not represent actual experimental data.

Research Findings from Analogous Systems

While specific QSAR studies on the reactivity of this compound are not prominent in the literature, research on other furan derivatives provides valuable insights. Studies on the corrosion inhibition properties of furan derivatives have successfully used QSAR models to correlate electronic properties like HOMO/LUMO energies, electronegativity, and hardness with their performance, which is fundamentally a reactivity phenomenon involving adsorption onto a metal surface. unram.ac.iddigitaloceanspaces.com Similarly, QSAR has been applied to understand the biological activities of furanones and nitrofuran derivatives, where the underlying mechanism often involves a specific chemical reaction with a biological target. researchgate.netaimspress.com These studies consistently show the importance of electronic and steric descriptors in predicting the behavior of substituted furans, reinforcing the theoretical basis for applying such models to the reactivity of this compound.

The application of QSAR provides a powerful, predictive framework for understanding and quantifying the reactivity of complex organic molecules like this compound, guiding synthetic efforts and mechanistic studies.

Future Perspectives and Emerging Research Trajectories

Innovations in Catalytic Activation and Selective Transformations

The presence of two different halogen atoms (bromine and chlorine) on the furan (B31954) ring of Methyl 4-bromo-5-chloro-2-furoate presents both a challenge and an opportunity for synthetic chemists. Future research is increasingly directed towards the development of catalytic systems that can selectively activate one C-X (carbon-halogen) bond over the other, or selectively functionalize the remaining C-H position.

Recent advances in catalysis offer promising strategies. For instance, transition-metal-catalyzed cross-coupling reactions are a primary focus. The differential reactivity of C-Br and C-Cl bonds under specific catalytic conditions (e.g., using palladium, nickel, or copper catalysts with tailored ligands) could allow for sequential, site-selective functionalization. Research in the broader field of furan chemistry has demonstrated the utility of various catalytic methods, such as Suzuki-Miyaura coupling for introducing aryl groups. numberanalytics.com The challenge lies in fine-tuning these methods for dihalogenated substrates where catalyst poisoning or lack of selectivity can be significant hurdles.

Furthermore, radical chemistry has re-emerged as a powerful tool in organic synthesis. cornell.edu The development of catalytic strategies, including photoredox catalysis, that can generate radical intermediates under mild conditions could enable novel transformations of this compound. mdpi.comfrontiersin.orgmdpi.com This could involve radical-mediated coupling or cyclization reactions that are otherwise difficult to achieve. mdpi.com

Another innovative direction is the use of heterogeneous catalysts, such as metal nanoparticles supported on metal oxides or metal-organic frameworks (MOFs). mdpi.comacs.orgmdpi.com These catalysts offer advantages in terms of reusability and process simplification. For example, gold nanoparticles have been studied for the oxidative esterification of furfural (B47365) to methyl 2-furoate, a structural precursor to the title compound. mdpi.commdpi.com Adapting such systems for the selective transformation of halogenated furoates is a key area of future research.

Table 1: Potential Catalytic Systems for Selective Transformations

| Catalytic Approach | Target Transformation | Potential Advantages | Key Challenges |

|---|---|---|---|

| Palladium/Ligand Systems | Selective C-Br or C-Cl cross-coupling | High efficiency, broad substrate scope | Achieving high selectivity between C-Br and C-Cl bonds |

| Photoredox Catalysis | Radical-mediated functionalization | Mild reaction conditions, unique reactivity | Controlling radical stability and selectivity |

| Heterogeneous Catalysts (e.g., Au/MOF) | Selective oxidation/coupling | Catalyst recyclability, process stability | Catalyst deactivation, substrate compatibility |

| Enzymatic Catalysis | Enantioselective transformations | High selectivity, green chemistry | Enzyme stability and availability for halogenated substrates |

Development of Continuous Flow Synthesis Methodologies

Continuous flow chemistry is revolutionizing the synthesis of fine chemicals and active pharmaceutical ingredients (APIs) by offering enhanced safety, reproducibility, and scalability. nih.govmdpi.com The development of continuous flow methodologies for the synthesis and derivatization of this compound is a significant emerging trend.

Flow reactors provide precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for managing potentially hazardous or highly exothermic reactions often associated with halogenation. mdpi.comresearchgate.netnih.gov For instance, the synthesis of nitrofuran pharmaceuticals, which share the core furan structure, has been successfully demonstrated in continuous flow platforms, mitigating the risks associated with unstable reagents like acetyl nitrate. researchgate.netnih.gov Similar principles can be applied to the halogenation steps required to produce this compound, leading to safer and more efficient processes.

Moreover, flow chemistry enables the seamless integration of multiple reaction and purification steps. nih.gov A multi-step flow process could be designed to produce the target molecule from simple starting materials, minimizing manual handling and isolation of intermediates. This approach has been used for the synthesis of various heterocyclic compounds, significantly reducing reaction times from hours to minutes. mdpi.com The application of such integrated flow systems for producing functionalized furoates represents a promising avenue for future industrial-scale production. researchgate.net

Table 2: Comparison of Batch vs. Continuous Flow Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents | Enhanced safety through better heat and mass transfer |

| Scalability | Challenging, often requires re-optimization | Easier to scale up by running the system for longer |

| Reproducibility | Can be variable due to localized concentration/temperature gradients | High reproducibility due to precise process control |

| Process Time | Often longer reaction and workup times | Significantly reduced residence times, potential for automation |

Exploration of Supramolecular Chemistry and Self-Assembly

The halogen atoms in this compound are not just synthetic handles; they are also key players in directing non-covalent interactions, particularly halogen bonding (XB). nih.gov Halogen bonding is a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic species. nih.govacs.org The strength of this interaction increases with the polarizability of the halogen atom (I > Br > Cl > F).

The presence of both bromine and chlorine offers a unique platform for hierarchical self-assembly. Researchers can explore how these two different halogen bond donors, along with the ester group which can act as a halogen bond acceptor, direct the formation of complex supramolecular architectures in the solid state or in solution. researchgate.netresearchgate.net The study of halogen bonding in furan and thiophene (B33073) complexes has shown that these interactions are crucial in determining the geometry of the resulting complexes. researchgate.net

This exploration could lead to the design of novel functional materials. By modifying the ester group or introducing other functionalities, it may be possible to create liquid crystals, gels, or porous materials where the primary ordering is dictated by the specific halogen bonds formed by the bromo and chloro substituents. researchgate.net The self-assembly of functionalized molecules into well-defined nanostructures is a rapidly growing field, with applications ranging from drug delivery to materials science. researchgate.netdiva-portal.orgnih.govrsc.org

Integration with Machine Learning for Synthetic Route Prediction

These AI tools are trained on vast databases of chemical reactions. arxiv.orgengineering.org.cn For heterocyclic compounds, which are prevalent in pharmaceuticals but may be underrepresented in reaction databases, transfer learning techniques are being employed to improve the accuracy of retrosynthetic predictions. chemrxiv.org By using models specifically fine-tuned for heterocycle formation, chemists can uncover novel and more efficient routes to molecules like this compound. chemrxiv.org

The integration of ML goes beyond just predicting reaction steps. AI can also help in predicting reaction conditions, identifying potential side products, and even suggesting optimal purification strategies. As these models become more sophisticated, they will serve as invaluable assistants to synthetic chemists, reducing the time and resources required for synthetic route design and enabling the exploration of a much wider chemical space. engineering.org.cnengineering.org.cnrsc.org The application of these computational methods to a specific, complex target like this compound exemplifies the future of computer-aided synthesis planning. nih.gov

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.